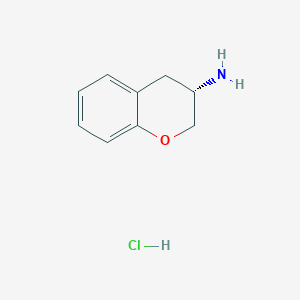

(S)-chroman-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLATPDKWVAAIL-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742636 | |

| Record name | (3S)-3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211506-60-4, 1272756-08-7 | |

| Record name | 2H-1-Benzopyran-3-amine, 3,4-dihydro-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211506-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-chroman-3-amine hydrochloride: A Chiral Scaffold for Advanced Drug Discovery

This guide provides a comprehensive technical overview of (S)-chroman-3-amine hydrochloride, a pivotal chiral building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical architecture, stereoselective synthesis, detailed characterization, and its significant applications as a privileged scaffold in modern therapeutics, particularly in the realm of neurological and inflammatory disorders.

Introduction: The Strategic Importance of this compound

This compound is a chiral heterocyclic compound featuring a chroman core with an amine group at the stereogenic center of the 3-position.[1] Its significance in medicinal chemistry stems from the integration of a rigid bicyclic system with a chiral amine, a common pharmacophore in many biologically active molecules.[2] The phenethylamine backbone embedded within its structure is a privileged motif found in numerous endogenous neurotransmitters and active pharmaceutical ingredients, making it an invaluable template for the design of novel ligands, particularly for G protein-coupled receptors (GPCRs).[1] The specific (S)-enantiomer is of particular interest, as stereochemistry is a critical determinant of pharmacological activity and selectivity, profoundly influencing how a molecule interacts with its biological target.[2]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | (3S)-3,4-dihydro-2H-chromen-3-amine;hydrochloride | [3] |

| CAS Number | 211506-60-4 | [3] |

| Molecular Formula | C₉H₁₂ClNO | [3] |

| Molecular Weight | 185.65 g/mol | [3] |

| Canonical SMILES | Cl.N[C@@H]1COC2=CC=CC=C2C1 | [3] |

| Purity | Typically >95% | [4] |

| Physical Form | Solid | |

| Storage | Store at room temperature in a dry, cool place. | [4] |

Enantioselective Synthesis of (S)-chroman-3-amine

The synthesis of enantiomerically pure (S)-chroman-3-amine is crucial for its use in drug development. While several methods exist for the synthesis of chroman-3-amines, including the reduction of chroman-3-one oxime, achieving high enantioselectivity often requires specialized asymmetric techniques.[5] A highly effective and widely cited method is the asymmetric hydrogenation of an N-acylated enamine derived from chroman-3-one, utilizing a chiral catalyst.[2]

Detailed Experimental Protocol: Asymmetric Hydrogenation

This protocol is adapted from established methodologies for the asymmetric hydrogenation of enamides.[2]

-

Preparation of the N-Acetyl Enamine Intermediate:

-

To a solution of chroman-3-one (1 equivalent) in a suitable solvent such as toluene, add N-acetamide (1.1 equivalents) and a Lewis acid catalyst like Ti(OEt)₄ (1.1 equivalents).

-

Heat the mixture under reflux with a Dean-Stark apparatus to remove ethanol.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture and purify the crude product by flash chromatography on silica gel to yield the N-acetyl enamine.

-

-

Asymmetric Hydrogenation:

-

In a glovebox, dissolve the N-acetyl enamine (1 equivalent) in degassed methanol.

-

Add the chiral catalyst system, for example, a pre-catalyst such as [Ru(COD)(2-methylallyl)₂] (e.g., 0.02 mol%) and a chiral phosphine ligand like (S)-Synphos (e.g., 0.022 mol%).

-

Stir the mixture for a brief period (e.g., 10-15 minutes) to allow for catalyst formation.

-

Transfer the solution to a stainless-steel autoclave.

-

Pressurize the autoclave with hydrogen gas (e.g., 50 bar) and stir the reaction at room temperature for 12-24 hours.

-

-

Deprotection and Salt Formation:

-

Carefully release the hydrogen pressure and remove the solvent under reduced pressure.

-

Hydrolyze the resulting N-acetyl-(S)-chroman-3-amine by refluxing with aqueous hydrochloric acid (e.g., 6M HCl).

-

After hydrolysis is complete (monitored by TLC), cool the solution and wash with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 and extract the free amine into an organic solvent like dichloromethane.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the resulting free amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of ethereal or isopropanolic HCl.

-

The this compound will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

-

Spectroscopic and Chromatographic Characterization

Thorough characterization is essential to confirm the structure, purity, and enantiomeric excess of the synthesized compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.

Typical Protocol:

-

Column: A chiral stationary phase column, such as a Daicel Chiralcel OD-H or similar, is typically effective.[2]

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase.[2]

-

Flow Rate: A flow rate of 1.0-2.0 mL/min is generally used.[2]

-

Detection: UV detection at a wavelength where the chroman core absorbs (e.g., 211 nm or 280 nm).[2]

-

Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. High-quality synthesis should yield an e.e. of >98%.

Spectroscopic Data

While a publicly available, fully assigned spectrum for this compound is not readily found in peer-reviewed literature, the expected spectral characteristics can be inferred from the known properties of amines and chromane structures.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (multiplets, ~6.7-7.2 ppm), benzylic protons (-OCH₂- and -CH₂-CH(N)-) will appear as complex multiplets in the range of ~2.8-4.5 ppm. The chiral proton (-CH(NH₂)-) will also be in this region. The amine protons (-NH₃⁺) may appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons (~115-155 ppm), benzylic carbons (-OCH₂- and -CH₂-) in the range of ~25-70 ppm, and the carbon bearing the amine group (-CH(NH₂)-) will also be in this aliphatic region. |

| IR Spectroscopy | N-H stretching of the primary ammonium salt (-NH₃⁺) will show broad absorptions in the 2400-3200 cm⁻¹ region. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹. C-N stretching will appear in the 1000-1250 cm⁻¹ region. Aromatic C=C stretching bands will be present around 1450-1600 cm⁻¹.[6][7][8] |

| Mass Spectrometry | The molecular ion (M⁺) for the free base (C₉H₁₁NO) would be at m/z = 149.1. The hydrochloride salt will likely show the protonated molecular ion [M+H]⁺ at m/z = 150.1 in ESI-MS. Fragmentation would likely involve cleavage of the side chain. |

Applications and Mechanism of Action in Drug Discovery

(S)-chroman-3-amine serves as a critical scaffold for developing selective ligands for several important biological targets, with significant potential in treating neurological and inflammatory conditions.

Targeting Serotonin and Sigma Receptors

Research has identified chroman-3-amine derivatives as potent ligands for the 5-HT₂B serotonin receptor and the sigma-1 (σ₁) receptor, with affinities in the low nanomolar range.[1]

| Compound/Derivative | Target Receptor | Binding Affinity (Ki) | Reference |

| Racemic 3-amino-chromane | 5-HT₂B | 20 nM | [1] |

| Racemic 3-amino-chromane | σ₁ | 16 nM | [1] |

The high affinity and selectivity of these derivatives underscore the value of the chroman-3-amine core in designing targeted therapies.

Mechanism of Action and Therapeutic Potential

Neuroprotection via Sigma-1 Receptor Modulation:

The σ₁ receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[5] It plays a crucial role in regulating cellular calcium homeostasis, ER stress, and neuronal plasticity.[5]

Ligands that bind to the σ₁ receptor, such as derivatives of (S)-chroman-3-amine, can promote neuronal survival under conditions of oxidative stress.[1] This neuroprotective effect is mediated through several pathways:

-

Modulation of Calcium Signaling: The σ₁ receptor interacts with inositol triphosphate (IP₃) receptors at the ER, stabilizing calcium signaling between the ER and mitochondria, which is critical for cellular bioenergetics and preventing apoptosis.[2]

-

Attenuation of ER Stress: As a chaperone protein, the σ₁ receptor helps to mitigate the unfolded protein response, a key contributor to neuronal death in neurodegenerative diseases.[2]

-

Promotion of Neurotrophic Factors: Activation of the σ₁ receptor can lead to increased expression of brain-derived neurotrophic factor (BDNF), which supports neuronal growth and survival.[5]

-

Activation of Antioxidant Pathways: The σ₁ receptor can signal through the Nrf2 transcriptional pathway, leading to the upregulation of antioxidant enzymes like SOD1.[2]

These mechanisms make σ₁ receptor ligands derived from the (S)-chroman-3-amine scaffold promising candidates for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.[9][10][11][12]

Anti-Inflammatory Potential via 5-HT₂B Receptor Interaction:

The 5-HT₂B receptor, a Gq/G₁₁-coupled GPCR, is involved in various physiological processes, including the regulation of inflammatory responses.[13][14]

Activation of the 5-HT₂B receptor initiates a cascade involving the stimulation of phospholipase C, leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[14] This results in an increase in intracellular calcium and the activation of protein kinase C (PKC) and the MAPK/ERK signaling pathway.[14] By designing selective antagonists or biased agonists based on the (S)-chroman-3-amine scaffold, it is possible to modulate these pathways. Preclinical studies using animal models of inflammation, such as carrageenan-induced paw edema, have demonstrated the anti-inflammatory potential of chroman derivatives.[15] This suggests that compounds derived from this scaffold could be developed for treating inflammatory diseases.

Conclusion

This compound represents a highly valuable and versatile chiral building block in contemporary drug discovery. Its rigid, stereodefined structure and embedded phenethylamine motif provide an excellent starting point for the synthesis of potent and selective ligands for challenging targets like the σ₁ and 5-HT₂B receptors. The demonstrated potential for neuroprotective and anti-inflammatory activity, grounded in well-defined signaling pathways, makes this scaffold a compelling focus for further research and development in the pursuit of novel therapeutics for complex diseases.

References

-

Rousseaux, C. G., & Greene, A. M. (2016). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 9, 493. [Link]

-

Grisanti, L. A., & de Meireles, L. R. (2016). Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects. Neural Regeneration Research, 11(1), 70–73. [Link]

-

Porter, M. R., Xiao, H., Wang, J., Smith, S. B., & Topczewski, J. J. (2019). 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands. ACS Medicinal Chemistry Letters, 10(10), 1436–1442. [Link]

-

Wikipedia. (n.d.). 5-HT2B receptor. Retrieved from [Link]

-

Nebigil, C. G., Launay, J. M., Hickel, P., Tournois, C., & Maroteaux, L. (2000). 5-Hydroxytryptamine 2B receptor regulates cell-cycle progression: Cross-talk with tyrosine kinase pathways. Proceedings of the National Academy of Sciences, 97(6), 2591–2596. [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

ChemSrc. (n.d.). 3-Chromanamine, hydrochloride. Retrieved from [Link]

-

Dhawan, B. N., & Srimal, R. C. (1973). Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman). British Journal of Pharmacology, 49(1), 64–73. [Link]

-

Supporting information for an unspecified article. (n.d.). [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Dias, K. S. L., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807. [Link]

-

Sharma, R., et al. (2021). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 12(10), 1646-1668. [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Holmes, A., et al. (2021). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Molecular Pharmaceutics, 18(11), 4119-4131. [Link]

-

Royal Society of Chemistry. (n.d.). S1 Copies of by 1H and 13C NMR spectra. [Link]

-

Dias, K. S. L., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807. [Link]

-

Dias, K. S. L., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807. [Link]

-

LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

Sources

- 1. PubChemLite - 3-chromanamine, n-methyl-, hydrochloride (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 2. Aminochrome Induces Neuroinflammation and Dopaminergic Neuronal Loss: A New Preclinical Model to Find Anti-inflammatory and Neuroprotective Drugs for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. appchemical.com [appchemical.com]

- 5. rsc.org [rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the Frontiers of Neuroinflammation: New Horizons in Research and Treatment | MDPI [mdpi.com]

- 11. Synthesis and biological evaluation of 3-(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. csustan.edu [csustan.edu]

An In-Depth Technical Guide to the Physical Properties of (S)-Chroman-3-Amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Foreword: The Criticality of Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery and development, the meticulous characterization of chiral intermediates is not merely a perfunctory step but a cornerstone of scientific integrity and process robustness. (S)-chroman-3-amine hydrochloride, a key building block in the synthesis of numerous pharmacologically active molecules, exemplifies the necessity for a profound understanding of a compound's physical and chemical attributes. Its stereospecific configuration dictates its interaction with biological targets, and its physical properties govern its behavior from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the core physical properties of this compound, grounded in established analytical methodologies and authoritative data, to empower researchers in their pursuit of novel therapeutics.

Part 1: Core Physical and Molecular Attributes

A precise understanding of the fundamental physical and molecular characteristics of this compound is paramount for its effective utilization.

Molecular Identity and Structure

-

Chemical Name: (S)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

-

Synonyms: (S)-3-Aminochroman hydrochloride, (S)-3-Aminochromane hydrochloride

The molecule features a chroman core, a bicyclic system comprising a benzene ring fused to a dihydropyran ring. The amine group is situated at the chiral center on the 3-position of the pyran ring, with the (S)-configuration being crucial for its intended stereospecific interactions in subsequent synthetic steps. The hydrochloride salt form is employed to enhance the compound's stability and aqueous solubility.

Caption: Experimental workflow for melting point determination.

Optical Rotation: Confirming Enantiomeric Integrity

Expertise & Experience: As a chiral molecule, this compound will rotate plane-polarized light in a specific direction. The magnitude and direction of this rotation are unique to the enantiomer and are a direct measure of its enantiomeric purity.

Experimental Protocol:

-

Solution Preparation: A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., methanol or water) at a specified temperature.

-

Instrumentation: A calibrated polarimeter with a sodium D-line (589 nm) light source is used.

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed rotation (α) is measured.

-

Calculation of Specific Rotation: The specific rotation ([(\alpha)]) is calculated using the formula: [(\alpha)] = (\alpha) / (l × c). [3][4] Trustworthiness: The specific rotation is a fundamental physical constant for a chiral compound under defined conditions. The consistency of this value provides a high degree of confidence in the stereochemical identity of the material.

Caption: Process for the determination of specific optical rotation.

Part 3: Spectroscopic Fingerprinting

Spectroscopic analysis provides an unambiguous structural "fingerprint" of the molecule, confirming the presence of key functional groups and the overall molecular architecture.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For this compound, the IR spectrum will be dominated by absorptions from the amine salt, the aromatic ring, and the ether linkage.

Expected Characteristic Absorptions:

-

N-H Stretch (Ammonium Salt): A broad and complex series of bands is expected in the 3200-2500 cm⁻¹ region due to the stretching vibrations of the -NH₃⁺ group. [5]* Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹. [6][7]* Aliphatic C-H Stretch: Absorptions from the CH₂ groups in the dihydropyran ring are expected in the 2950-2850 cm⁻¹ range. [8]* N-H Bend (Ammonium Salt): Asymmetric and symmetric bending vibrations of the -NH₃⁺ group typically appear in the 1600-1500 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ range. [6][7]* C-O-C Stretch (Aryl Alkyl Ether): A strong, characteristic absorption for the asymmetric C-O-C stretch is expected around 1250-1200 cm⁻¹, with a symmetric stretch appearing at a lower frequency. [6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

Expected ¹H NMR Chemical Shifts:

-

Aromatic Protons (Ar-H): A series of multiplets is expected in the δ 6.5-7.5 ppm range, corresponding to the four protons on the benzene ring.

-

Methylene Protons adjacent to Oxygen (-O-CH₂-): A multiplet is expected around δ 4.0-4.5 ppm.

-

Methine Proton at the Chiral Center (-CH-NH₃⁺): A multiplet is expected around δ 3.5-4.0 ppm.

-

Aliphatic Methylene Protons (-CH₂-): A multiplet corresponding to the remaining methylene group in the dihydropyran ring is expected around δ 2.5-3.0 ppm.

-

Ammonium Protons (-NH₃⁺): A broad singlet is expected, the chemical shift of which can be variable and may exchange with D₂O.

Expected ¹³C NMR Chemical Shifts:

-

Aromatic Carbons: Signals are expected in the δ 115-160 ppm region.

-

Carbon adjacent to Oxygen (-O-CH₂-): A signal is expected around δ 60-70 ppm.

-

Carbon at the Chiral Center (-CH-NH₃⁺): A signal is expected around δ 45-55 ppm.

-

Aliphatic Methylene Carbon (-CH₂-): A signal is expected around δ 25-35 ppm.

Trustworthiness: The combination of ¹H and ¹³C NMR, along with 2D techniques such as COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, providing definitive structural confirmation.

Conclusion

The physical properties of this compound are critical parameters that influence its utility as a pharmaceutical intermediate. This guide has detailed its core physical and molecular attributes and outlined the standard, self-validating experimental protocols for their determination. By adhering to these rigorous analytical practices, researchers and drug development professionals can ensure the quality, purity, and stereochemical integrity of this vital building block, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.

References

-

Appchem. This compound | 211506-60-4 | C9H12ClNO. Retrieved January 7, 2026, from [Link]

-

NMRShiftDB. (n.d.). NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

-

Chemsrc. (2025). 3-Chromanamine, hydrochloride | CAS#:59108-53-1. Retrieved January 7, 2026, from [Link]

-

MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 9(7), 165. Retrieved January 7, 2026, from [Link]

-

Appchem. Chroman-3-amine hydrochloride | 18518-71-3 | C9H12ClNO. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands. ACS Medicinal Chemistry Letters, 14(1), 57-63. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2025). Structural studies and characterization of 3-formylchromone and products of its reactions with chosen primary aromatic amines. Journal of Molecular Structure, 1301, 137288. Retrieved January 7, 2026, from [Link]

-

iChemical. This compound, CAS No. 59108-54-2. Retrieved January 7, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). H NMR Chemical Shifts (δ, ppm). Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2025). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Bulletin of the Korean Chemical Society, 36(1), 221-225. Retrieved January 7, 2026, from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 5.4: Optical Activity. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2025). The infrared spectra of secondary amines and their salts. Retrieved January 7, 2026, from [Link]

-

YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-178. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 13, 19448. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2018). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1567, 219-226. Retrieved January 7, 2026, from [Link]

-

ChemBK. (2024). (s)-tetrahydrofuran-3-amine hydrochloride. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 7, 2026, from [Link]

-

MDPI. (2023). Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts. Molecules, 28(3), 1361. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2023). Synthesis, Spectroscopic Characterization, Crystal Structure, DFT and Hirschfeld Surface Analysis of a Manganese(I) Complex ([Mn(P-NH-NH-P)(CO)2][BPh4]). Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 3.6: Optical Activity. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2019). 7.3: Optical Activity. Retrieved January 7, 2026, from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved January 7, 2026, from [Link]

-

KPU Pressbooks. (n.d.). 5.4 Optical Activity – Organic Chemistry I. Retrieved January 7, 2026, from [Link]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved January 7, 2026, from [Link]

-

Millersville University. (n.d.). IR Absorption Table. Retrieved January 7, 2026, from [Link]

-

MDPI. (2022). Advanced Hybrid Polysaccharide—Lipid Nanocarriers for Bioactivity Improvement of Phytochemicals from Centella asiatica and Hypericum perforatum. Pharmaceutics, 14(11), 2427. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound 95% | CAS: 211506-60-4 | AChemBlock [achemblock.com]

- 2. appchemical.com [appchemical.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

An In-Depth Technical Guide to (S)-chroman-3-amine hydrochloride (CAS 59108-54-2)

This guide provides a comprehensive technical overview of (S)-chroman-3-amine hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereoselective synthesis, analytical characterization, and its pivotal role as a privileged scaffold in modern medicinal chemistry.

Core Concepts and Significance

This compound is the hydrochloride salt of the (S)-enantiomer of 3-aminochroman. The chroman ring system, a bicyclic structure featuring a benzene ring fused to a dihydropyran ring, is a foundational motif in a vast array of biologically active compounds, including natural products like flavonoids and tocopherols (Vitamin E).[1][2] Its classification as a "privileged structure" in medicinal chemistry stems from its ability to serve as a versatile template for designing ligands that can interact with multiple, diverse biological targets.[3][4]

The introduction of a chiral amine at the C3 position, specifically in the (S)-configuration, imparts three-dimensional complexity that is crucial for stereospecific interactions with biological macromolecules like enzymes and G protein-coupled receptors (GPCRs).[4] This makes this compound a highly sought-after starting material for constructing novel therapeutic agents, particularly in the realm of neuropharmacology.[3][5]

Physicochemical and Structural Properties

The hydrochloride salt form of (S)-chroman-3-amine enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various experimental settings.[6]

| Property | Value |

| CAS Number | 59108-54-2[7][8][9] |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol [6][10] |

| IUPAC Name | (3S)-3,4-dihydro-2H-chromen-3-amine;hydrochloride[11] |

| SMILES | N[C@@H]1COc2c(C1)cccc2.Cl[7][11] |

| InChI Key | NSLATPDKWVAAIL-QRPNPIFTSA-N[11] |

| Physical Form | Solid[12] |

Synthesis and Stereochemical Control

Achieving high enantiomeric purity is paramount for developing effective and safe chiral drugs. The synthesis of (S)-chroman-3-amine can be approached through two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthetic Routes

Modern synthetic methodologies allow for the direct, enantioselective synthesis of chiral 3-aminochromans, bypassing the need for classical resolution.

A. Asymmetric Hydrogenation of Enamides: A highly effective method involves the asymmetric hydrogenation of an enamide precursor derived from chroman-3-one. This transformation can be catalyzed by chiral transition metal complexes, such as those involving Ruthenium and chiral phosphine ligands like (R)-Synphos, to achieve high yields and excellent enantiomeric excess (ee).[4] The causality behind this choice lies in the ability of the chiral catalyst to create a stereochemically defined environment, directing the hydrogen addition to one face of the enamide double bond preferentially.

Experimental Protocol: Asymmetric Hydrogenation of an Enamide Precursor [4]

-

Preparation: In an inert atmosphere glovebox, add the chroman-3-one-derived enamide substrate (0.2 mmol), [Ru(COD)(2-methylallyl)₂] (1.3 mg, 0.004 mmol), and (R)-Synphos (2.9 mg, 0.0044 mmol) to a vial containing degassed methanol (2 mL).

-

Catalyst Activation: Stir the mixture for 10 minutes, then add HBF₄·OEt₂ (1.5 µL, 0.01 mmol) to form the active cationic Ru-catalyst.

-

Hydrogenation: Transfer the solution to a stainless steel autoclave. Pressurize the vessel with hydrogen gas to 50 bar.

-

Reaction: Stir the reaction at room temperature for 12 hours.

-

Workup: Carefully vent the autoclave. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue by flash chromatography on silica gel to yield the enantiomerically enriched N-acylated 3-aminochroman. Subsequent hydrolysis of the acyl group affords the target amine.

Caption: Workflow for Asymmetric Hydrogenation.

B. Reduction of 3-Nitrochromenes: Another strategy involves the reduction of a 3-nitrochromene intermediate, which can be synthesized from a substituted salicylaldehyde.[4] The nitro group is then reduced to the primary amine using various reagents, such as hydrogen gas with a palladium on carbon (H₂/Pd-C) catalyst.[4] Chiral separation would then be required to isolate the (S)-enantiomer.

Chiral Resolution of Racemic Chroman-3-amine

Classical resolution remains a robust and scalable method for obtaining single enantiomers.[13] This process leverages the conversion of the racemic amine into a pair of diastereomeric salts using a chiral resolving agent.

The underlying principle is that diastereomers have different physical properties, including solubility.[13] By reacting racemic chroman-3-amine with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid), two diastereomeric salts are formed: ((S)-amine)-(L-acid) and ((R)-amine)-(L-acid). Due to their different solubilities in a given solvent, one salt will preferentially crystallize, allowing for its separation by filtration. The amine is then liberated from the salt, typically by treatment with a base. While effective, a key drawback is that the theoretical maximum yield is 50%. However, industrial processes can overcome this limitation by racemizing and recycling the unwanted enantiomer.[14]

Analytical Characterization and Quality Control

Verifying the identity, purity, and stereochemical integrity of this compound is a critical self-validating step in any research workflow. A combination of analytical techniques is employed for this purpose.

| Technique | Purpose | Key Insights |

| NMR Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR confirm the core chemical structure and connectivity of the atoms. The coupling constants and chemical shifts can provide information on the relative stereochemistry and preferred conformation of the chroman ring.[3][4] |

| Chiral HPLC | Enantiomeric Purity | Determines the enantiomeric excess (ee) by separating the (S) and (R) enantiomers. This is the gold standard for quantifying the success of an asymmetric synthesis or resolution.[4] |

| X-ray Crystallography | Absolute Stereochemistry | Provides an unambiguous determination of the three-dimensional arrangement of atoms , confirming the absolute (S)-configuration.[4] |

| Mass Spectrometry | Molecular Weight | Confirms the molecular weight of the compound, providing evidence of its chemical identity.[15] |

Protocol Example: Chiral HPLC Analysis [4]

-

Sample Preparation: Prepare a dilute solution of the chroman-3-amine sample in the mobile phase.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column (e.g., Daicel Chiralcel-OD, 10 µm).

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a mixture of n-hexane and isopropanol (e.g., 90:10).

-

Flow Rate: 2.0 mL/min.

-

Temperature: 40 °C.

-

Detection: UV absorption at 211 nm.

-

-

Analysis: Inject the sample. The two enantiomers will elute at different retention times. Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers.

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile scaffold for generating diverse libraries of compounds with therapeutic potential.

Caption: Role as a Scaffold in Drug Discovery.

Ligand for Neurological Targets

Scientific screening has revealed that primary amines based on the chroman scaffold exhibit high binding affinity for key central nervous system receptors.[3]

-

Serotonin and Sigma Receptors: Chroman-based amines show notable affinity for the 5-HT₂B serotonin receptor and the σ₁ receptor, with activities reported in the low nanomolar range.[3]

-

Neuroprotection: The engagement of the σ₁ receptor is particularly significant. Functional cellular assays have demonstrated that this interaction confers a protective effect, enhancing cell survival under conditions of oxidative stress.[3] This points to direct applications in research aimed at discovering treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][3]

A Versatile Chemical Building Block

The primary amine of (S)-chroman-3-amine is a nucleophilic handle that allows for a wide range of chemical modifications.[3] Researchers can readily synthesize libraries of amides, sulfonamides, ureas, and other derivatives to explore structure-activity relationships (SAR) for various biological targets. The chroman ring itself can also be substituted to fine-tune properties like potency, selectivity, and pharmacokinetics. This versatility has led to the investigation of chroman derivatives for a broad spectrum of biological activities, including:

-

Anti-inflammatory effects [3]

-

Anti-breast cancer and antiepileptic activities [15]

-

Carbonic anhydrase inhibition [16]

Safety, Handling, and Storage

As with any research chemical, proper handling is essential to ensure laboratory safety.

-

Hazard Identification: this compound is classified with the following hazards:

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[17][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or a face shield, and a lab coat.[17]

-

Handling: Avoid breathing dust.[17][19] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17] Do not eat, drink, or smoke when using this product.[11]

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[17]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[11][17]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[17][18]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

Conclusion

This compound is more than just a chemical reagent; it is a key enabling tool for innovation in drug discovery. Its defined stereochemistry, coupled with the proven biological relevance of the chroman scaffold, provides a robust starting point for the design and synthesis of next-generation therapeutics. Understanding its synthesis, characterization, and safe handling is fundamental for any scientist looking to leverage its potential to address complex challenges in medicinal chemistry and beyond.

References

-

This compound | 59108-54-2 | C9H11NO | Appchem. [Link]

-

This compound | 211506-60-4 | C9H12ClNO | Appchem. [Link]

-

This compound, CAS No. 59108-54-2 - iChemical. [Link]

-

Product Index - AA Blocks. [Link]

-

(3S)-3-Chromanamine hydrochloride (1:1) | CAS#:59108-54-2. [Link]

-

Safety Data Sheet - Angene Chemical. [Link]

-

Chiral resolution - Wikipedia. [Link]

-

Chroman-3-ylamine hydrochloride - Chem-Impex. [Link]

-

Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. [Link]

-

(R)-chroman-3-amine hydrochloride | C9H12ClNO | CID 70680690 - PubChem. [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. [Link]

-

Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. [Link]

- EP1036189A1 - Resolution of chiral amines - Google P

-

III Analytical Methods. [Link]

-

Chroman-3-amine hydrochloride | 18518-71-3 | C9H12ClNO - Appchem. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. [Link]

-

3-Chromanamine, hydrochloride | CAS#:59108-53-1 | Chemsrc. [Link]

-

Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - NIH. [Link]

-

Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC - NIH. [Link]

Sources

- 1. dspace.uevora.pt [dspace.uevora.pt]

- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 18518-71-3: CHROMAN-3-YLAMINE HYDROCHLORIDE [cymitquimica.com]

- 7. appchemical.com [appchemical.com]

- 8. aablocks.com [aablocks.com]

- 9. cas 59108-54-2|| where to buy this compound [chemenu.com]

- 10. This compound, CAS No. 59108-54-2 - iChemical [ichemical.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

- 14. rsc.org [rsc.org]

- 15. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. angenechemical.com [angenechemical.com]

- 18. fishersci.com [fishersci.com]

- 19. This compound 95% | CAS: 211506-60-4 | AChemBlock [achemblock.com]

Foreword: The Architectural Significance of 3-Aminochromans in Modern Drug Discovery

An In-Depth Technical Guide to the Enantioselective Synthesis of 3-Aminochroman Derivatives

The chroman ring system is a privileged scaffold in medicinal chemistry, but it is the stereospecific introduction of an amino group at the C3 position that unlocks a vast and potent pharmacological landscape. Chiral 3-aminochroman derivatives are core structural motifs in a range of pharmaceutically important molecules, demonstrating activities as selective serotonin 5-HT7 receptor agonists and antagonists, or possessing dual affinity for the 5-HT1A receptor and serotonin transporter.[1][2] This diverse bioactivity underscores the critical importance of controlling the absolute stereochemistry at the C3 stereocenter. The spatial orientation of the amino group dictates molecular recognition and binding affinity at the target receptor, making enantioselective synthesis not merely an academic challenge, but a fundamental requirement for the development of safe and effective therapeutics.

This guide provides a comprehensive overview of the principal-state-of-the-art strategies for accessing these valuable chiral amines. We will move beyond simple procedural descriptions to explore the causal relationships behind catalyst selection, mechanistic pathways, and reaction optimization. The focus is on providing researchers, scientists, and drug development professionals with a robust framework for designing and executing highly stereocontrolled syntheses of 3-aminochroman derivatives.

Section 1: Transition-Metal Catalysis: Precision Engineering of Chiral Space

Transition-metal catalysis offers a powerful and versatile toolkit for asymmetric synthesis, relying on the formation of a chiral catalyst-substrate complex to direct the stereochemical outcome of a reaction.[3] For 3-aminochromans, the dominant strategy is the asymmetric reduction of a prochiral precursor, typically an enamine or imine derived from a 3-chromanone.

Asymmetric Hydrogenation: The Gold Standard

Asymmetric hydrogenation is one of the most reliable and atom-economical methods for creating stereocenters.[4] The strategy involves the reaction of a prochiral unsaturated substrate with molecular hydrogen in the presence of a chiral transition-metal complex, most commonly featuring rhodium (Rh) or iridium (Ir).

The core principle lies in the chiral ligand, which coordinates to the metal center and creates a well-defined, three-dimensional chiral environment. The substrate binds to this complex in a sterically favored orientation, exposing one of its two prochiral faces to hydrogen addition, thus leading to the preferential formation of one enantiomer.

A highly effective approach involves the asymmetric hydrogenation of 3-aminocoumarins, which, upon reduction, can yield the corresponding chiral 3-aminochroman skeleton. For instance, Rhodium complexes featuring atropisomeric biaryl phosphine ligands like BridgePhos have demonstrated exceptional performance, achieving high yields and excellent enantioselectivities (up to 99.7% ee).[5][6] The rigidity and defined dihedral angle of these ligands are crucial for creating a selective catalytic pocket.[5]

Logical Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation

Caption: Workflow for Asymmetric Hydrogenation.

Palladium-Catalyzed Cyclization Cascades

Palladium catalysis enables unique synthetic pathways that are not accessible through simple hydrogenation. One elegant strategy is an enantioselective aminopalladation/1,4-addition sequence.[7] This approach can construct the chroman core and the C3 stereocenter simultaneously from a linear precursor, offering high atom economy. The reaction is initiated by the intramolecular attack of an amine onto a Pd(II)-activated alkyne, followed by a subsequent stereocontrolled addition, with the chiral ligand dictating the facial selectivity.[7] Three-component reactions catalyzed by palladium, which bring together a sulfonamide, an aldehyde, and an arylboronic acid, also provide a convergent and operationally simple route to chiral α-arylamines, a class of compounds related to the 3-aminochroman core.[8]

Data Summary: Transition-Metal Catalyzed Syntheses

| Catalyst / Ligand | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |

| [Rh(cod)₂]BF₄ / BridgePhos | Asymmetric Hydrogenation | 3-Benzoylaminocoumarins | up to 98 | up to 99.7 | [5] |

| Ir / (S,S)-f-Binaphane | Asymmetric Hydrogenation | N-Aryl Alkylarylimines | Good | Excellent | [4] |

| Pd(TFA)₂ / Bis(oxazoline) | Three-Component Coupling | Sulfonamide, Aldehyde, ArB(OH)₂ | High | High | [8] |

| Pd(OAc)₂ / Chiral Ligand | Aminopalladation/1,4-Addition | Aniline-tethered alkynyl cyclohexadienone | High | Excellent | [7] |

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a 3-Benzoylaminocoumarin

This protocol is adapted from the work of Zhang and coworkers.[5]

-

Catalyst Preparation: In a glovebox, a solution of [Rh(cod)₂]BF₄ (1.0 mol%) and the chiral BridgePhos ligand (1.1 mol%) in a degassed solvent (e.g., CH₂Cl₂) is stirred for 30 minutes at room temperature.

-

Reaction Setup: To an autoclave are added the 3-benzoylaminocoumarin substrate (1.0 equiv) and the prepared catalyst solution under an inert atmosphere.

-

Hydrogenation: The autoclave is sealed, purged with H₂ gas three times, and then pressurized to the desired pressure (e.g., 50 bar). The reaction mixture is stirred vigorously at a specified temperature (e.g., 25 °C) for 12-24 hours.

-

Workup: Upon completion (monitored by TLC or HPLC), the autoclave is carefully depressurized. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the chiral 3-amino dihydrocoumarin derivative.

-

Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Section 2: Organocatalysis: Metal-Free Stereocontrol

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, utilizing small, chiral organic molecules to catalyze transformations.[9] This approach avoids potentially toxic and expensive heavy metals and often operates under mild conditions. For 3-aminochroman synthesis, the key strategies involve activating substrates through hydrogen bonding or by forming transient chiral intermediates like iminiums or enamines.

Chiral Phosphoric Acid (CPA) Catalysis

Chiral phosphoric acids (CPAs) are exceptionally effective Brønsted acid catalysts.[10] Their efficacy stems from a bifunctional nature: the acidic proton activates an electrophile (like an imine), while the basic phosphoryl oxygen can organize the nucleophile through hydrogen bonding.[11] This dual activation within a confined chiral pocket leads to a highly ordered transition state, enabling remarkable levels of stereocontrol.

In the context of 3-aminochroman synthesis, CPAs can catalyze the asymmetric transfer hydrogenation of imines derived from 3-chromanones, using a hydrogen source like Hantzsch ester.[12] The CPA protonates the imine, making it more electrophilic, while simultaneously orienting the Hantzsch ester for a stereoselective hydride transfer.

Mechanism of CPA-Catalyzed Transfer Hydrogenation

Caption: CPA-catalyzed activation and hydride transfer.

Asymmetric Aza-Michael Addition

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction.[13][14] When performed intramolecularly, it provides a direct route to the 3-aminochroman core. Chiral bifunctional organocatalysts, such as thioureas and squaramides, are particularly adept at catalyzing this transformation.[15] These catalysts utilize a dual hydrogen-bonding motif to simultaneously activate the enone electrophile and orient the amine nucleophile, facilitating a highly stereoselective cyclization.[15]

Data Summary: Organocatalytic Syntheses

| Catalyst | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |

| Chiral Phosphoric Acid | Transfer Hydrogenation | Quinolin-3-amines | High | up to 99 | [12] |

| Chiral Thiourea | Intramolecular Michael | 2-(Nitrovinyl)phenols | Good-Excellent | Good-Excellent | [16] |

| Cinchona-Squaramide | Cascade Aza-Michael/Michael | 4-Tosylaminobut-2-enoates | 72-99 | >99 | [15] |

Experimental Protocol: Organocatalytic Intramolecular Aza-Michael Addition

This protocol is a generalized procedure based on established principles.[16]

-

Reaction Setup: To a vial are added the 2-(alkenyl)phenol precursor (1.0 equiv), the chiral bifunctional catalyst (e.g., thiourea, 5-10 mol%), and a suitable solvent (e.g., toluene or CH₂Cl₂) at room temperature.

-

Initiation: An appropriate base (e.g., K₂CO₃, 1.2 equiv) is added to the mixture to facilitate the formation of the phenoxide, which initiates the cyclization.

-

Reaction: The mixture is stirred at the specified temperature (e.g., 0 °C to rt) for the required time (12-48 hours), with progress monitored by TLC.

-

Workup: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography to yield the enantiomerically enriched 3-aminochroman derivative.

-

Analysis: Enantiomeric excess is determined by chiral HPLC analysis.

Section 3: Biocatalysis: Harnessing Nature's Selectivity

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations, often with unparalleled levels of stereocontrol under mild, environmentally benign conditions.[17] For the synthesis of 3-aminochromans, imine reductases (IREDs) have emerged as exceptionally powerful tools.[18]

Reductive Amination with Imine Reductases (IREDs)

Reductive amination is a cornerstone transformation for amine synthesis.[19][20] The biocatalytic version employs IREDs, which are NADPH-dependent oxidoreductases, to directly convert a ketone and an amine into a chiral amine product.[18][21] This process is highly convergent and atom-economical.

The reaction proceeds via the in-situ formation of an imine (or enamine) from the 3-chromanone and the desired amine partner. The IRED enzyme then binds this prochiral intermediate within its highly structured active site and delivers a hydride from the NADPH cofactor to one specific face of the C=N double bond.[22] This process yields the chiral 3-aminochroman with typically excellent enantiomeric excess. A key advantage is the availability of enzyme panels containing IREDs that can produce either the (R)- or (S)-enantiomer of the product, providing access to both stereoisomers.[18][21]

Workflow for Biocatalytic Reductive Amination

Caption: Biocatalytic reductive amination using IREDs.

Data Summary: Biocatalytic Synthesis

| Enzyme Type | Reaction Type | Substrate | Amine Partner | Yield (%) | ee (%) | Reference |

| Imine Reductase (IRED) | Reductive Amination | 3-Chromanone | Various Primary Amines | High | >98 | [18][22] |

| Engineered IRED | Reductive Amination | 2-Tetralone | Methylamine | 76 (isolated) | >98 | [18] |

Experimental Protocol: IRED-Catalyzed Reductive Amination of 3-Chromanone

This protocol is a representative procedure based on the work of Turner and coworkers.[18][21][22]

-

Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.5) containing glucose and NADP⁺ (1 mM).

-

Enzyme Preparation: Add glucose dehydrogenase (GDH) for cofactor regeneration and the desired imine reductase (IRED) lyophilizate to the buffer.

-

Reaction Setup: In a reaction vessel, dissolve the 3-chromanone substrate (1.0 equiv, e.g., 10 mM final concentration) in a minimal amount of a water-miscible co-solvent like DMSO. Add this solution to the enzyme-containing buffer.

-

Initiation: Add the amine partner (e.g., methylamine, 1.5-2.0 equiv) to the mixture. Seal the vessel and place it in an incubator shaker (e.g., 30 °C, 200 rpm).

-

Reaction Monitoring: Monitor the reaction for conversion over 24-48 hours using HPLC or GC analysis.

-

Workup: Once the reaction is complete, quench by adding a base (e.g., 2M NaOH) to raise the pH > 11. Extract the product with an organic solvent (e.g., ethyl acetate or MTBE).

-

Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

-

Analysis: Determine the enantiomeric excess of the purified 3-aminochroman by chiral HPLC or GC analysis.

Conclusion and Future Outlook

The enantioselective synthesis of 3-aminochroman derivatives has matured significantly, with robust methodologies now available across transition-metal catalysis, organocatalysis, and biocatalysis. The choice of method depends on factors such as substrate scope, desired enantiomer, scalability, and sustainability goals. Transition-metal catalysis offers broad applicability and exceptionally high selectivities, while organocatalysis provides a valuable metal-free alternative. The rapid advancements in enzyme engineering are making biocatalysis, particularly IRED-mediated reductive amination, an increasingly attractive option for industrial applications due to its operational simplicity, mild conditions, and outstanding selectivity. Future efforts will likely focus on expanding the substrate scope of these methods, developing novel catalytic systems with even greater efficiency, and integrating these enantioselective strategies into streamlined total syntheses of complex pharmaceutical agents.

References

-

Citoler, J., Harawa, V., Marshall, J. R., et al. (2021). Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 60(46), 24456-24460. [Link]

-

Citoler, J., Harawa, V., Marshall, J. R., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. University of Manchester Research Explorer. [Link]

-

Citoler, J., Harawa, V., Marshall, J. R., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. PubMed. [Link]

-

Xu, Y., Liu, D., Deng, Y., et al. (2021). Rhodium-Catalyzed Asymmetric Hydrogenation of 3-Benzoylaminocoumarins for the Synthesis of Chiral 3-Amino Dihydrocoumarins. PubMed. [Link]

-

Xu, Y., Liu, D., Deng, Y., et al. (2021). Rhodium‐Catalyzed Asymmetric Hydrogenation of 3‐Benzoylaminocoumarins for the Synthesis of Chiral 3‐Amino Dihydrocoumarins. ResearchGate. [Link]

-

Zheng, C., et al. (2014). Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation of Quinolin-3-amines. Organic Letters. [Link]

-

Leverson, J. (2022). New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. University of Iowa. [Link]

-

Unknown Author. (n.d.). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Elsevier. [Link]

-

Beisel, T., & Manolikakes, G. (2015). Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Substituted Amines. Organic Letters. [Link]

-

Unknown Author. (n.d.). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. PubMed Central. [Link]

-

Leverson, J. (2023). New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. Symmetry. [Link]

-

Sharma, R., et al. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC - NIH. [Link]

-

Fernández-Pérez, H., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

-

Johansson, R., et al. (2004). Novel 2-Aminotetralin and 3-Aminochroman Derivatives as Selective Serotonin 5-HT7 Receptor Agonists and Antagonists. ACS Publications. [Link]

-

Hatz, L. M., et al. (n.d.). Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity. PubMed. [Link]

-

Fernández-Pérez, H., et al. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC - NIH. [Link]

-

Zhang, Z., et al. (2018). Asymmetric synthesis of γ-branched amines via rhodium-catalyzed reductive amination. PMC - NIH. [Link]

-

Unknown Author. (n.d.). Enantioselective synthesis of chiral 3-alkyl-3-nitro-4-chromanones via chiral thiourea-catalysed intramolecular Michael-type cyclization. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Unknown Author. (n.d.). Reductive amination. Wikipedia. [Link]

-

Magano, J., & Dunetz, J. R. (n.d.). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. PMC - PubMed Central. [Link]

-

Unknown Author. (2005). Enantioselective Aza-Henry and Aza-Michael Reactions. Organic Chemistry Portal. [Link]

-

Zhang, Z., et al. (2018). Asymmetric synthesis of γ-branched amines via rhodium-catalyzed reductive amination. Nature Communications. [Link]

-

Zhang, Z., et al. (2017). Rhodium-Catalyzed Asymmetric Synthesis of β-Branched Amides. PubMed. [Link]

-

Unknown Author. (n.d.). Asymmetric organocatalytic synthesis of chiral homoallylic amines. PMC - PubMed Central. [Link]

-

Unknown Author. (n.d.). A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. ResearchGate. [Link]

-

Ye, Z., et al. (2017). Enantioselective Synthesis of Tetrahydropyrano[3,4-b]indoles: Palladium(II)-Catalyzed Aminopalladation/1,4-Addition Sequence. PubMed. [Link]

-

Unknown Author. (n.d.). Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Unknown Author. (n.d.). Asymmetric michael addition reaction. ResearchGate. [Link]

-

Allthingschemistry. (2021). Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. YouTube. [Link]

-

Unknown Author. (n.d.). Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers. MDPI. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Unknown Author. (n.d.). The Asymmetric Aza-Michael Reaction. ResearchGate. [Link]

-

Unknown Author. (n.d.). Asymmetric organocatalytic synthesis of chiral homoallylic amines. ResearchGate. [Link]

-

Unknown Author. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]

-

Unknown Author. (2020). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]

-

Soler, J. G., et al. (n.d.). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. PMC - NIH. [Link]

-

Unknown Author. (n.d.). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. PMC - NIH. [Link]

-

Unknown Author. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science (RSC Publishing). [Link]

-

Unknown Author. (n.d.). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry. [Link]

-

Patel, R. N. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]

-

Unknown Author. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

-

Unknown Author. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rhodium-Catalyzed Asymmetric Hydrogenation of 3-Benzoylaminocoumarins for the Synthesis of Chiral 3-Amino Dihydrocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective Synthesis of Tetrahydropyrano[3,4-b]indoles: Palladium(II)-Catalyzed Aminopalladation/1,4-Addition Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Substituted Amines [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Research Portal [iro.uiowa.edu]

- 11. researchgate.net [researchgate.net]

- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 13. Enantioselective Aza-Henry and Aza-Michael Reactions [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enantioselective synthesis of chiral 3-alkyl-3-nitro-4-chromanones via chiral thiourea-catalysed intramolecular Michael-type cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Reductive amination - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. research.manchester.ac.uk [research.manchester.ac.uk]

- 22. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemistry of Substituted Chroman-3-amines: A Guide to Synthesis and Characterization

An In-Depth Technical Guide:

Introduction: The Stereochemical Imperative in Drug Discovery

The chroman-3-amine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The three-dimensional arrangement of substituents on the chroman ring system, particularly at the C2, C3, and C4 positions, is a critical determinant of a molecule's pharmacological activity, selectivity, and toxicological profile.[1][2][3] As biological systems like enzymes and receptors are inherently chiral, they often interact differently with each stereoisomer of a drug molecule.[2][3][4] Consequently, precise control over stereochemistry is not merely an academic exercise but a fundamental requirement in the design and development of novel, effective, and safe therapeutics based on the chroman-3-amine framework.[1][5]

This technical guide provides a comprehensive overview of the key considerations in the stereoselective synthesis and stereochemical analysis of substituted chroman-3-amines. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into synthetic strategies, detailed experimental protocols, and robust analytical workflows.

Part 1: Stereoselective Synthetic Strategies

Achieving stereochemical control is the primary challenge in synthesizing chroman-3-amines. The choice of synthetic route directly dictates the stereochemical outcome. Modern methodologies have moved beyond classical resolutions to direct asymmetric syntheses that are more atom-economical and efficient.

Asymmetric Hydrogenation of Enamides

A highly effective and widely adopted method for the enantioselective synthesis of 3-aminochromans is the asymmetric hydrogenation of trisubstituted enamides, which are typically derived from chroman-3-ones.[1]

Causality of Experimental Choice: This strategy is powerful because the geometry of the enamide substrate allows a chiral catalyst to effectively discriminate between the two prochiral faces of the double bond during the hydrogen addition. The use of a cationic Ruthenium-Synphos catalyst, for example, has been shown to provide excellent enantiomeric excesses (ee) and high chemical yields.[1] The specific chiral ligand (e.g., (R)-Synphos) creates a chiral environment around the metal center, which orchestrates the stereoselective delivery of hydrogen.

Quantitative Data Summary:

| Entry | R¹ | R² | R³ | Yield (%) | ee (%) |

| 1 | H | H | H | 95 | 98 |

| 2 | 6-F | H | H | 96 | 99 |

| 3 | 6-Cl | H | H | 94 | 98 |

| 4 | 8-MeO | H | H | 92 | 97 |

| Data adapted from a study on enantioselective hydrogenation of various substituted enamides.[1] |

Experimental Protocol: Asymmetric Hydrogenation [1]

-

Catalyst Preparation: In a glovebox, add [Ru(COD)(2-methylallyl)₂] (1.3 mg, 0.004 mmol) and (R)-Synphos (2.9 mg, 0.0044 mmol) to a vial. Add 1 mL of degassed methanol and stir the mixture for 10 minutes.

-

Reaction Setup: In a separate vial, dissolve the enamide substrate (0.4 mmol) in 1 mL of degassed methanol.

-

Catalyst Activation & Reaction: Add the catalyst solution to the substrate solution. Add HBF₄·OEt₂ (1.5 µL, 0.01 mmol).

-

Hydrogenation: Transfer the resulting solution to a stainless steel autoclave. Pressurize with hydrogen gas to 50 bar.

-

Reaction Execution: Stir the reaction at room temperature for 12 hours.

-

Workup: Carefully release the pressure. Remove the solvent under reduced pressure.

-

Purification: Purify the residue by flash chromatography on silica gel to afford the desired chiral 3-aminochroman derivative.

Visualization of Workflow:

Reduction of 3-Nitrochromenes

Another robust and versatile route to 3-aminochromanes involves the reduction of a 3-nitrochromene precursor.[1] This method is particularly advantageous as it allows for the introduction of the crucial amine functionality at a late stage of the synthesis, providing flexibility in the overall synthetic design.

Causality of Experimental Choice: The transformation from a nitro group to an amine is a well-established and high-yielding reaction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method that typically proceeds with high chemoselectivity, leaving other functional groups intact.[1] The stereochemistry of the final product depends on the stereocenters already established in the 3-nitrochromene precursor prior to reduction.

Experimental Protocol: 3-Nitrochromene Reduction [1]

-

Setup: To a solution of the 3-nitrochromene (1 mmol) in methanol (10 mL), add palladium on carbon (10% w/w, 0.1 mmol).

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.

-

Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield the corresponding 3-aminochromane.

Part 2: Stereochemical Analysis and Characterization

The synthesis of a chiral molecule is incomplete without rigorous verification of its stereochemical integrity. A multi-pronged analytical approach is essential for a self-validating system, ensuring both the relative and absolute stereochemistry of the synthesized chroman-3-amines.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold-standard technique for determining the enantiomeric purity (ee%) of a chiral compound.[1][6]

Causality of Experimental Choice: The principle of chiral HPLC relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are particularly effective for separating chiral amines.[6] These phases create transient, diastereomeric complexes with the enantiomers, leading to different retention times and thus, their separation. The choice of mobile phase (typically a normal phase system like hexane/isopropanol) is critical for modulating these interactions to achieve baseline resolution.[1][6]

Experimental Protocol: Chiral HPLC Analysis [1]

-

System Preparation: Use a Daicel Chiralcel-OD column (10 µm particle size) or a similar polysaccharide-based CSP.

-

Mobile Phase: Prepare an isocratic mobile phase of 90:10 hexane/isopropanol. For primary amines, additives like trifluoroacetic acid and triethylamine (e.g., 0.3-0.2% v/v) can significantly improve peak shape and selectivity.[7]

-

Sample Preparation: Dissolve a small amount of the purified chroman-3-amine derivative in the mobile phase.

-

Analysis: Inject the solution onto the column. Maintain a flow rate of 2.0 mL/min and a column temperature of 40 °C.

-

Detection: Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., 211 nm).

-

Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While chiral HPLC quantifies enantiomeric purity, NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers.[8]

Causality of Experimental Choice: Diastereomers have different physical properties and, therefore, distinct NMR spectra.[9] Key diagnostic information can be extracted from:

-

Chemical Shifts (δ): Protons and carbons in different diastereomers exist in slightly different chemical environments, leading to different chemical shifts.

-

Coupling Constants (J): The magnitude of the coupling constant between protons on adjacent carbons (e.g., H2-H3, H3-H4) is dependent on the dihedral angle between them, as described by the Karplus equation.[9] This allows for the assignment of cis and trans relationships.

-

Nuclear Overhauser Effect (NOE): 2D NMR experiments like NOESY or ROESY detect through-space interactions between protons that are close to each other (<5 Å). Observing an NOE between two protons confirms their spatial proximity, which is invaluable for assigning relative stereochemistry in a rigid ring system like a chroman.[8]

Visualization of Analytical Workflow:

Conclusion

The stereochemistry of substituted chroman-3-amines is a critical determinant of their biological function.[1] This guide has outlined robust and efficient methods for the stereoselective synthesis of these important compounds, focusing on asymmetric hydrogenation and the reduction of nitrochromene precursors. Furthermore, it has provided an overview of the key analytical techniques—chiral HPLC and NMR spectroscopy—used to elucidate and validate the stereochemical integrity of the synthesized molecules.[1] For drug development professionals, the rigorous application of these synthetic and analytical principles is paramount to advancing novel, stereochemically pure chroman-3-amine candidates into the clinic.

References

- The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide. Benchchem.

- Chiral HPLC Methods for the Enantiosepar

- Asymmetric Synthesis of Aminochromanes via Intramolecular Indium-Mediated Allylation of Chiral Hydrazones.

- Heterogeneous enantioselective synthesis of chromans via the oxa-Michael–Michael cascade reaction synergically catalyzed by grafted chiral bases and inherent hydroxyls on mesoporous silica surface. RSC Publishing.

- Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions.

- Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions.

- A Comparative Guide to the Stereochemical Assignment of 6-Fluoro-2-(oxiran-2-yl)chroman using NMR Spectroscopy. Benchchem.

- Asymmetric synthesis of polysubstituted chiral chromans via an organoc

- The NMR Spectra of Some Chroman Deriv

- Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organoc

- NMR and Stereochemistry. Harned Research Group.

- Effects of Stereoisomers on Drug Activity. Academicon.

- Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.

- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.

- How Do Stereoisomers Affect Drug Activity?. YouTube.

- Stereochemistry and Its Role in Drug Design. Omics Online.

- Stereochemistry. AccessPharmacy.